molecular formula C14H13NO4 B14391690 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione CAS No. 89517-85-1

3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione

Cat. No.: B14391690
CAS No.: 89517-85-1
M. Wt: 259.26 g/mol
InChI Key: ZQFQXEKYSKXCCK-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione is a complex organic compound with a unique structure that includes both hydroxy and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and phenols, which undergo condensation reactions under controlled conditions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism by which 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione can be compared with other pyridine derivatives and hydroxy-substituted aromatic compounds.
  • Similar compounds include 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine and this compound analogs with different substituents on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

89517-85-1

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

5-acetyl-6-hydroxy-1-(2-hydroxyphenyl)-4-methylpyridin-2-one

InChI

InChI=1S/C14H13NO4/c1-8-7-12(18)15(14(19)13(8)9(2)16)10-5-3-4-6-11(10)17/h3-7,17,19H,1-2H3

InChI Key

ZQFQXEKYSKXCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)C)O)C2=CC=CC=C2O

Origin of Product

United States

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